molecular formula C11H16N2O5 B8408257 2-Methoxyethyl 5-(2-methoxyethoxy)-pyrazine-2-carboxylate

2-Methoxyethyl 5-(2-methoxyethoxy)-pyrazine-2-carboxylate

Cat. No. B8408257
M. Wt: 256.25 g/mol
InChI Key: IADMGISFQRIXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198269B2

Procedure details

60% sodium hydride (27.8 mg) was added to a solution of 2-methoxyethanol (50.2 μl) in DMF (1 ml) under ice-cooling, followed by stirring for 10 minutes. A solution of methyl 5-chloropyrazine-2-carboxylate (100 mg) in DMF (1 ml) was added to the reaction solution at the same temperature, followed by stirring for one hour and 50 minutes. Acetic acid (50.0 μl) and water were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the title compound (19.7 mg).
Quantity
27.8 mg
Type
reactant
Reaction Step One
Quantity
50.2 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][OH:7].Cl[C:9]1[N:10]=[CH:11][C:12]([C:15]([O:17][CH3:18])=[O:16])=[N:13][CH:14]=1.[C:19]([OH:22])(=O)C.[CH3:23]N(C=O)C>O>[CH3:3][O:4][CH2:5][CH2:6][O:7][C:9]1[N:10]=[CH:11][C:12]([C:15]([O:17][CH2:18][CH2:23][O:22][CH3:19])=[O:16])=[N:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50.2 μL
Type
reactant
Smiles
COCCO
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring for one hour and 50 minutes
Duration
50 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCOC=1N=CC(=NC1)C(=O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.